molecular formula C15H19NO9S B3265842 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate CAS No. 41135-18-6

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate

Cat. No. B3265842
CAS RN: 41135-18-6
M. Wt: 389.4 g/mol
InChI Key: WOWNQYXIQWQJRJ-GZBLMMOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate (GITC) is a chiral derivatization reagent . It reacts mainly with enantiomeric amino acids . It is used for chiral derivatization and has a molecular weight of 389.38 .


Molecular Structure Analysis

The molecular structure of GITC is represented by the empirical formula C15H19NO9S . The InChI string and SMILES string representations are also available .


Physical And Chemical Properties Analysis

GITC has a molecular weight of 389.38 . It is suitable for HPLC techniques . The melting point is 114-116 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Novel Glycosylidene-spiro-heterocycles

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl isothiocyanate has been used in the synthesis of novel glycosylidene-spiro-heterocycles. It reacts with thiocyanate ions to form galactopyranosylidene-spiro-thiazolidine and -thiazoline derivatives. These products have potential applications in various biochemical and pharmaceutical research areas (Ősz et al., 1999).

Chiral Derivatization Reagent for High-Performance Liquid Chromatography

This compound serves as a chiral derivatization reagent. It has been used for converting amino acids and β-adrenergic blockers into diastereomeric thioureas, which are separable on achiral RP-18 HPLC columns. This application is significant in enantiomeric purity determination in various substances, enhancing analytical methods in chemistry and biochemistry (Lobell & Schneider, 1993).

Biological Activity and Synthesis of Guanidinogalactosides

In the field of medicinal chemistry, this chemical has been used in the synthesis of guanidinogalactosides, a new class of compounds. These compounds have been evaluated for their anti-HIV-1 PR activity and anti-angiotensin converting enzyme (ACE) activity, offering insights into new therapeutic agents (Cao Ling-hua, 2006).

Synthesis and Crystal Structure Analysis

It's used in crystal structure analysis. The crystal structure of 2,3,4,6-tetra-O-acetyl-(β-D-glycosyl)-isothiocyanate has been characterized, which is crucial in understanding the structural aspects of glycosylated compounds (Fang Jian et al., 2003).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNQYXIQWQJRJ-GZBLMMOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.